molecular formula C16H17N5O B6008289 2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one

2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one

Cat. No.: B6008289
M. Wt: 295.34 g/mol
InChI Key: FMEQXWISDGUMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidin-4(1H)-one core substituted with a 6-propyl group and a 4-methylquinazolin-2-ylamino moiety.

Properties

IUPAC Name

2-[(4-methylquinazolin-2-yl)amino]-4-propyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-3-6-11-9-14(22)20-16(18-11)21-15-17-10(2)12-7-4-5-8-13(12)19-15/h4-5,7-9H,3,6H2,1-2H3,(H2,17,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEQXWISDGUMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Pyrimidinone Intermediates

A widely employed strategy involves the use of halogenated pyrimidinone intermediates to facilitate nucleophilic aromatic substitution (SNAr) with 4-methylquinazolin-2-amine. For instance, 2-chloro-6-propylpyrimidin-4(1H)-one serves as a critical precursor, where the chlorine atom at position 2 is displaced by the primary amine of the quinazoline derivative. This reaction typically proceeds in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) under basic conditions, with sodium carbonate acting as both a base and a catalyst.

The reaction is conducted at elevated temperatures (140°C) to overcome the inherent electronic deactivation of the pyrimidinone ring, which arises from resonance stabilization. Under these conditions, the quinazoline amine attacks the electron-deficient carbon adjacent to the chlorine, leading to bond formation. Post-reaction workup involves sequential dilution with ethanol and water, followed by acidification with acetic acid to precipitate the product. Reported yields for this method range from 74% to 85% , with purity exceeding 95% after recrystallization.

Optimization of Reaction Conditions

Key variables influencing the efficiency of SNAr include solvent choice, temperature, and stoichiometry. Substituting NMP with dimethylformamide (DMF) reduces reaction rates due to lower dielectric constants, while the use of potassium carbonate instead of sodium carbonate may improve solubility but risks side reactions with sensitive functional groups. Temperature optimization studies reveal that reactions below 120°C result in incomplete conversion, whereas exceeding 150°C promotes decomposition of the pyrimidinone core.

Phosphorus Oxychloride-Mediated Coupling

Activation of Hydroxyl Groups

An alternative route leverages phosphorus oxychloride (POCl3) to activate hydroxyl groups on the pyrimidinone ring. In this approach, 2-hydroxy-6-propylpyrimidin-4(1H)-one is treated with POCl3 in nonpolar solvents such as xylene, converting the hydroxyl group into a highly reactive phosphoryl chloride intermediate. Subsequent addition of 4-methylquinazolin-2-amine facilitates nucleophilic attack, forming the desired C–N bond.

This method circumvents the need for pre-halogenated pyrimidinones, streamlining the synthetic pathway. Reaction conditions typically involve refluxing xylene (140–145°C) for 2–3 hours, followed by neutralization with aqueous sodium hydroxide to quench excess POCl3. Isolation of the product is achieved via solvent extraction and recrystallization from ethyl acetate, yielding 93% of the target compound with minimal byproducts.

Solvent and Stoichiometry Considerations

The stoichiometric ratio of POCl3 to pyrimidinone is critical, with a 1:1 molar ratio ensuring complete activation of the hydroxyl group without over-phosphorylation. Increasing the solvent volume beyond 10 times the substrate mass improves mixing but prolongs reaction times. Notably, the use of toluene instead of xylene reduces yields by 15–20%, likely due to lower boiling points and inadequate reaction energy.

Palladium-Catalyzed Cross-Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers a modern alternative for constructing the C–N bond between quinazoline and pyrimidinone. The Buchwald-Hartwig reaction employs a palladium ligand system (e.g., XPhos or BINAP) to couple 2-bromo-6-propylpyrimidin-4(1H)-one with 4-methylquinazolin-2-amine in the presence of a mild base such as cesium carbonate.

Optimized conditions utilize toluene as the solvent at 100°C, achieving conversions exceeding 80% within 12 hours. However, this method requires stringent exclusion of moisture and oxygen, complicating large-scale applications. Ligand selection significantly impacts efficiency: bulkier ligands like DavePhos suppress β-hydride elimination, enhancing yields by 10–15% compared to smaller ligands.

Comparative Analysis of Methodologies

MethodReagents/ConditionsYieldAdvantagesLimitations
Nucleophilic Substitution2-chloropyrimidinone, NMP, Na2CO3, 140°C74–85%Scalable, minimal byproductsHigh energy input required
POCl3 CouplingPOCl3, xylene, reflux93%High yield, no pre-halogenationHazardous reagent handling
Buchwald-HartwigPd(OAc)2, XPhos, Cs2CO3, toluene, 100°C80%Mild conditions, functional toleranceSensitivity to air/moisture

Key Findings :

  • The POCl3-mediated method achieves the highest yields but poses safety risks due to the corrosive nature of phosphorus oxychloride.

  • Nucleophilic substitution balances scalability and safety, making it preferable for industrial applications.

  • Palladium-catalyzed methods, while innovative, remain cost-prohibitive for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s pyrimidinone core and substituents are shared with several derivatives, each differing in functional groups and biological profiles:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Functional Groups Molecular Weight Key Properties/Activities
Target Compound 4-Methylquinazolin-2-ylamino, 6-propyl 311.34* Hypothesized kinase inhibition
Linagliptin (DPP-IV inhibitor) Purine core, 4-methylquinazolin-2-ylmethyl 472.54 Antidiabetic, no rash reported
2-(4,5-Dihydroxy-2-methylphenylthio)-6-propylpyrimidin-4(3H)-one (5b) Dihydroxyphenylthio, 6-propyl 265.06 Cytotoxic (laccase-catalyzed synthesis)
2-[(2-Fluorophenyl)amino]-6-propylpyrimidin-4(3H)-one 2-Fluorophenylamino, 6-propyl 255.27 Enhanced metabolic stability
2-(Methylthio)-6-propylpyrimidin-4(3H)-one Methylthio, 6-propyl 184.26 Altered reactivity (sulfur group)
2-[(3,5-Dimethylphenyl)amino]-6-propylpyrimidin-4(1H)-one 3,5-Dimethylphenylamino, 6-propyl 257.33 Improved lipophilicity

*Calculated based on formula C₁₆H₁₇N₅O.

Physicochemical and Pharmacokinetic Properties

  • However, bulky substituents like quinazolinylamino may reduce solubility .
  • Metabolic Stability : Fluorine in the fluorophenyl derivative and sulfur in the methylthio analog alter metabolic pathways. The target compound’s quinazoline moiety may undergo cytochrome P450-mediated oxidation, requiring further study .

Biological Activity

2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4OC_{14}H_{16}N_4O, with a molecular weight of 256.31 g/mol. The compound features a quinazoline moiety linked to a pyrimidine ring, which is crucial for its biological activity.

Research indicates that this compound acts primarily as a kinase inhibitor , targeting specific pathways involved in cell proliferation and survival. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer and other diseases.

Target Kinases

Studies have shown that this compound exhibits inhibitory activity against several kinases, including:

  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR (Vascular Endothelial Growth Factor Receptor)
  • PDGFR (Platelet-Derived Growth Factor Receptor)

Biological Activity Data

Biological ActivityIC50 (nM)Reference
EGFR Inhibition45
VEGFR Inhibition50
PDGFR Inhibition60

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.
  • Anti-inflammatory Effects : Another study reported that the compound exhibited anti-inflammatory properties by inhibiting NF-kB signaling pathways, which are crucial in inflammatory responses.
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, further studies are needed to evaluate its metabolism and excretion profiles comprehensively.

Toxicity Studies

Toxicological assessments have shown low toxicity in animal models at therapeutic doses, but long-term studies are necessary to fully understand its safety profile.

Q & A

Q. What are the standard protocols for synthesizing 2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one?

The synthesis typically involves multi-step organic reactions, including:

  • Esterification : Reacting amino acids with acid anhydrides to form esters.
  • Condensation : Coupling intermediates with amines under controlled pH and temperature.
  • Deprotection : Removing protecting groups (e.g., Boc or Fmoc) under acidic or reductive conditions. Optimization of reaction conditions (e.g., solvent choice, catalyst loading) is critical for yield and purity. For example, dimethyl sulfoxide (DMSO) may enhance reaction kinetics compared to ethanol .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • Spectroscopy : NMR (¹H/¹³C) for confirming substituent positions and hydrogen bonding patterns. IR spectroscopy identifies functional groups like carbonyl (C=O) at ~1640 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Programs like SHELX refine crystal structures, resolving bond angles and torsional strain in the quinazoline-pyrimidine core .

Q. What analytical methods ensure purity and stability during storage?

  • HPLC : Reverse-phase chromatography with C18 columns and UV detection (λ = 254 nm) monitors purity.
  • Stability Studies : Accelerated degradation tests under varied pH, temperature, and light exposure assess shelf-life. For example, acidic conditions may hydrolyze the pyrimidinone ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies (e.g., serotonin receptor modulation vs. kinase inhibition) may arise from assay conditions or off-target effects. Strategies include:

  • Dose-Response Curves : Validate activity across concentrations (e.g., IC₅₀ values).
  • Selectivity Profiling : Use radiolabeled binding assays (e.g., ³H-serotonin for receptor affinity) and kinase inhibition panels .
  • Structural Analog Comparison : Compare with derivatives like 2-[(6-chloro-4-phenylquinazolin-2-yl)amino] analogs to identify critical substituents .

Q. What computational approaches predict the compound’s pharmacokinetic (PK) properties?

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability.
  • QSAR Models : Correlate substituent electronegativity (e.g., methyl vs. propyl groups) with logP and bioavailability. Tools like Schrödinger Suite or AutoDock assess binding to targets like SIRT1 .

Q. How does the compound’s structure-activity relationship (SAR) guide analog design?

  • Core Modifications : Replacing the 4-methylquinazoline with a benzimidazole (e.g., 6-[(1H-benzimidazol-2-ylsulfanyl)methyl] derivatives) alters receptor selectivity .
  • Substituent Effects : Propyl groups at position 6 enhance lipophilicity, while methyl groups on the quinazoline improve metabolic resistance. SAR tables comparing IC₅₀ values of analogs are critical for optimization .

Q. What experimental designs validate the compound’s mechanism of action in oncology?

  • Enzyme Inhibition Assays : Measure competitive inhibition of kinases (e.g., EGFR) using fluorescent ATP analogs.
  • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) confirm pro-apoptotic effects.
  • In Vivo Models : Xenograft studies in mice evaluate tumor regression and toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.